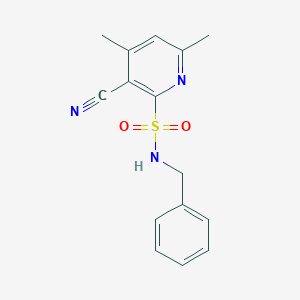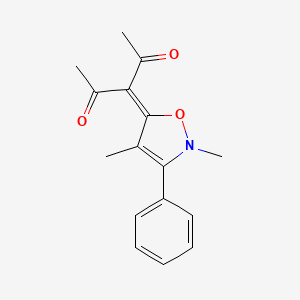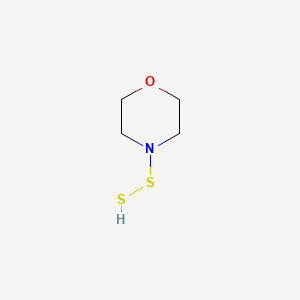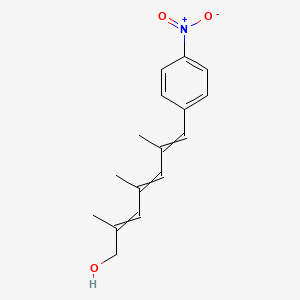
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-trien-1-ol backbone substituted with trimethyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by nitration and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trien-1-ol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the trien-1-ol backbone can interact with hydrophobic regions of proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal: Similar in structure but with an aldehyde group instead of an alcohol group.
2,4,6-Trimethyl-7-(4-aminophenyl)hepta-2,4,6-trien-1-ol: Contains an amino group instead of a nitro group.
Uniqueness
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is unique due to its combination of trimethyl and nitrophenyl substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
648414-16-8 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C16H19NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-10,18H,11H2,1-3H3 |
Clé InChI |
JRJDJIJBHQZXSH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
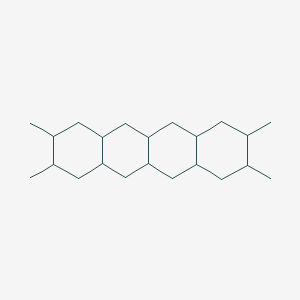
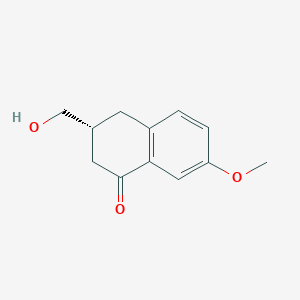
![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)

methanone](/img/structure/B12611506.png)
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
